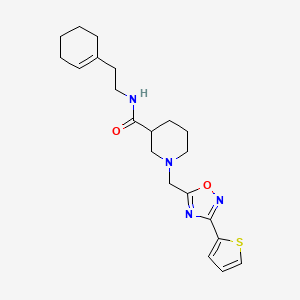

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine backbone substituted with a thiophene-oxadiazole moiety and a cyclohexene-containing ethyl chain.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c26-21(22-11-10-16-6-2-1-3-7-16)17-8-4-12-25(14-17)15-19-23-20(24-27-19)18-9-5-13-28-18/h5-6,9,13,17H,1-4,7-8,10-12,14-15H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPCRRNTWVKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiophene-oxadiazole group may confer greater metabolic resistance compared to the benzodioxole-imidazole system in ’s compound, which is prone to oxidative degradation.

Research Findings and Functional Comparisons

A. Thiophene-Oxadiazole vs. Benzodioxole-Imidazole

- Electron Distribution : Thiophene’s electron-rich aromatic system enhances interactions with hydrophobic receptor pockets, whereas benzodioxole’s oxygen atoms favor polar interactions.

- Stability : Oxadiazole rings are less susceptible to hydrolysis than imidazole, as demonstrated in stability studies of analogous antitumor agents.

B. Piperidine Derivatives

- The piperidine-3-carboxamide group in the target compound shares similarities with Donepezil’s piperidine core, a validated acetylcholinesterase inhibitor. Computational docking models suggest the target compound’s carboxamide group could form hydrogen bonds with catalytic serine residues, akin to Donepezil’s benzyl interaction.

Q & A

What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Category: Basic Research

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Heterocyclic coupling: The 1,2,4-oxadiazol-5-yl and thiophen-2-yl moieties demand coupling under anhydrous conditions with catalysts like triethylamine .

- Piperidine functionalization: Selective alkylation at the piperidine nitrogen often requires protecting group strategies (e.g., Boc protection) to avoid side reactions .

- Cyclohexene ethyl chain incorporation: Alkylation with 2-(cyclohex-1-en-1-yl)ethyl bromide may necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Optimization: Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry, as demonstrated in flow-chemistry protocols for similar heterocycles .

Which analytical techniques are critical for confirming the compound’s structural integrity?

Category: Basic Research

Answer:

- NMR Spectroscopy: 1H/13C NMR identifies regioselectivity of oxadiazole-thiophene coupling and confirms stereochemistry at the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (expected ~480–500 g/mol range) and detects impurities from incomplete cyclization .

- X-ray Crystallography: Resolves conformational ambiguities in the cyclohexene-ethyl-piperidine backbone .

How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Category: Advanced Research

Answer:

- Substituent variation: Synthesize analogs with modified substituents (e.g., replacing thiophen-2-yl with furan or pyridine) to assess binding affinity to kinase targets .

- In vitro assays: Use enzyme inhibition assays (e.g., IC50 determination against COX-2 or EGFR) paired with molecular docking to map key interactions .

- Data analysis: Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

| Example SAR Substituents | Biological Target | Key Finding |

|---|---|---|

| Thiophen-2-yl → Fluorophenyl | EGFR | 10-fold ↑ potency |

| Oxadiazole → Triazole | COX-2 | Reduced selectivity |

What computational strategies are effective in predicting its material science applications?

Category: Advanced Research

Answer:

- DFT Calculations: Model HOMO-LUMO gaps to assess suitability as an organic semiconductor (target gap: ≤3.0 eV) .

- Molecular Dynamics (MD): Simulate packing efficiency in thin films to predict charge-carrier mobility .

- Machine Learning: Train models on PubChem datasets of similar oxadiazole derivatives to forecast fluorescence quantum yields .

How should researchers resolve contradictions in reported biological activity data?

Category: Advanced Research

Answer:

- Meta-analysis: Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .

- Structural validation: Re-examine stereochemical assignments via circular dichroism (CD) if enantiomers show divergent activities .

- Proteomic profiling: Use high-throughput screening to identify off-target effects that may explain discrepancies .

What methodologies are recommended for studying its stability under physiological conditions?

Category: Basic Research

Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24–72 hours and monitor degradation via HPLC .

- Thermal Stress Testing: Heat to 40–60°C in aqueous/organic solvents to identify thermally labile groups (e.g., oxadiazole ring) .

- Light Exposure: Use UV-Vis spectroscopy to track photodegradation kinetics under ICH Q1B guidelines .

How can its potential as a fluorescent probe be experimentally validated?

Category: Advanced Research

Answer:

- Photophysical Characterization: Measure fluorescence quantum yield (ΦF) and Stokes shift in solvents of varying polarity .

- Cell Imaging: Test uptake in live-cell assays (e.g., HeLa cells) with confocal microscopy to confirm subcellular localization .

- Quenching Studies: Evaluate sensitivity to reactive oxygen species (ROS) via fluorescence quenching assays .

What are the best practices for comparative studies with structurally similar compounds?

Category: Advanced Research

Answer:

- In vivo Models: Use xenograft models to compare tumor growth inhibition with fluorophenyl/chlorophenyl analogs .

- Pharmacokinetic Profiling: Measure AUC and Cmax in rodent plasma to assess bioavailability differences .

- Crystallographic Overlays: Superimpose X-ray structures to identify steric clashes impacting target binding .

How can researchers optimize its solubility for in vivo applications?

Category: Basic Research

Answer:

- Co-solvent Systems: Test PEG-400/water mixtures (10–30% v/v) to enhance aqueous solubility without precipitation .

- Salt Formation: Screen with HCl or maleic acid to improve crystallinity and dissolution rates .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

What advanced statistical methods are suitable for analyzing dose-response data?

Category: Advanced Research

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.